N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
Description
N-[2-(1H-Pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a heterocyclic compound featuring a propanamide backbone substituted with pyrazole, pyrrole, and thiophene moieties. Pyrazole and pyrrole are nitrogen-containing aromatic rings, while thiophene is a sulfur-containing heterocycle.
Properties
Molecular Formula |
C16H18N4OS |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(2-pyrazol-1-ylethyl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C16H18N4OS/c21-16(17-6-10-20-9-3-5-18-20)12-15(14-4-11-22-13-14)19-7-1-2-8-19/h1-5,7-9,11,13,15H,6,10,12H2,(H,17,21) |
InChI Key |
HOFQTOLOWSXUAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)NCCN2C=CC=N2)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution
Procedure :
-
Reactants : Pyrazole (1 eq), 2-chloroethylamine hydrochloride (1 eq), potassium carbonate (2 eq).
-
Conditions : Reflux in dimethylformamide (DMF) at 80°C for 12 hours.
-
Workup : The mixture is poured into ice-cold water, and the product is extracted with chloroform. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Yield : ~60–70% after purification via column chromatography (silica gel, ethyl acetate/hexane 1:1).
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the pyrazole nitrogen attacks the electrophilic carbon of 2-chloroethylamine, displacing chloride.
Synthesis of 3-(1H-Pyrrol-1-yl)-3-(thiophen-3-yl)propanoic Acid
Double Alkylation of Malonic Ester
Procedure :
-
Step 1 : Diethyl malonate (1 eq) is treated with sodium hydride (2 eq) in dry tetrahydrofuran (THF) at 0°C. Thiophen-3-ylmethyl bromide (1 eq) is added dropwise, and the mixture is stirred at room temperature for 6 hours.
-
Step 2 : The intermediate mono-alkylated product is subjected to a second alkylation with pyrrol-1-ylmethyl bromide (1 eq) under identical conditions.
-
Hydrolysis : The dialkylated malonate ester is hydrolyzed with aqueous NaOH (6 M) at reflux for 4 hours, followed by acidification with HCl to yield the dicarboxylic acid.
-
Decarboxylation : The dicarboxylic acid is heated at 150°C under vacuum to afford 3-(thiophen-3-yl)-3-(pyrrol-1-yl)propanoic acid.
Key Data :
Alternative Route: Conjugate Addition
Procedure :
-
Substrate : Methyl acrylate (1 eq) is treated with thiophen-3-ylmagnesium bromide (1 eq) in THF at −78°C, followed by quenching with ammonium chloride.
-
Second Addition : The resulting β-thiophenyl ester undergoes a second conjugate addition with pyrrol-1-ylmagnesium bromide (1 eq).
-
Hydrolysis : The diester is hydrolyzed to the dicarboxylic acid and decarboxylated as above.
Limitations : Lower yields (~30–40%) due to competing side reactions.
Amide Bond Formation
Acid Chloride Method
Procedure :
-
Activation : 3-(1H-Pyrrol-1-yl)-3-(thiophen-3-yl)propanoic acid (1 eq) is treated with thionyl chloride (2 eq) at reflux for 2 hours to form the acid chloride.
-
Coupling : The acid chloride is reacted with 2-(1H-pyrazol-1-yl)ethylamine (1 eq) in dichloromethane (DCM) with triethylamine (2 eq) as a base. The mixture is stirred at 0°C for 1 hour and then at room temperature for 6 hours.
-
Workup : The product is extracted with DCM, washed with brine, and purified via column chromatography (silica gel, methanol/DCM 5:95).
Key Data :
Coupling Reagent Approach
Procedure :
-
Reagents : Propanoic acid (1 eq), 2-(1H-pyrazol-1-yl)ethylamine (1 eq), HATU (1.2 eq), DIPEA (3 eq) in DCM.
-
Conditions : Stir at room temperature for 12 hours.
-
Yield : ~70–80% after purification.
Optimization Challenges
Purification of Gem-Disubstituted Intermediates
-
The dialkylated malonate ester often co-elutes with mono-alkylated byproducts.
-
Solution : Gradient elution (hexane to ethyl acetate) improves separation.
Comparative Analysis of Methods
| Parameter | Malonate Alkylation | Conjugate Addition |
|---|---|---|
| Yield | 45–55% | 30–40% |
| Purity | High (≥95%) | Moderate (80–90%) |
| Operational Simplicity | Moderate | Low |
| Scalability | Suitable for gram-scale | Limited to small scale |
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrazole and pyrrole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Table 1. Comparison of Propanamide Derivatives
*Estimated based on structural analysis.
Influence of Thiophene Substitution Position
Thiophene ring positioning significantly impacts molecular interactions:
- The target compound features thiophen-3-yl, whereas analogues like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () have thiophen-2-yl.
Role of Pyrrole and Pyrazole Moieties
The simultaneous presence of pyrrole and pyrazole in the target compound is unique among the evidence-provided analogues. Pyrrole’s electron-rich nature could enhance π-π stacking interactions, while pyrazole’s hydrogen-bonding capacity might improve target affinity. In contrast, compounds like 3-(1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide () replace pyrrole with indole, a bulkier bicyclic system, which may reduce membrane permeability compared to the target’s simpler pyrrole .
Research Findings and Implications
- Pharmacological Potential: Compounds like those in demonstrated neuroprotective effects in SH-SY5Y cells, suggesting that the target compound’s heterocyclic richness could enhance bioactivity .
- Structural Optimization : The pyrrole-thiophene-pyrazole triad may offer synergistic effects, balancing hydrophobicity (thiophene) and hydrogen-bonding capacity (pyrazole/pyrrole) for improved drug-likeness.
Biological Activity
N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a complex organic compound characterized by its unique heterocyclic structure, which includes pyrazole, pyrrole, and thiophene moieties. This structural diversity contributes to its significant biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The specific arrangement of these atoms allows for various interactions with biological systems, which can lead to diverse pharmacological effects.
| Component | Structure | Description |
|---|---|---|
| Pyrazole Ring | Pyrazole | Contributes to anti-inflammatory and analgesic properties. |
| Pyrrole Ring | Pyrrole | Enhances interaction with biological targets. |
| Thiophene Moiety | Thiophene | May stabilize radical intermediates during metabolism. |
Biological Activities
Research indicates that compounds with similar structural features often exhibit a variety of biological activities, including:
- Anti-inflammatory Effects : Studies have shown that derivatives of pyrazole and pyrrole can significantly inhibit inflammatory pathways. For instance, compounds similar to this compound have demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo .
- Analgesic Properties : The compound has been evaluated for its analgesic effects, with some studies indicating comparable efficacy to standard analgesics like indomethacin .
- Anticancer Potential : The presence of the thiophene group is believed to enhance the compound's anticancer properties by stabilizing reactive intermediates that can interact with cancer cell pathways. Research has shown promising results in inhibiting cancer cell proliferation in various assays .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors involved in disease pathways. Docking studies have suggested that the compound has a high binding affinity for targets related to inflammation and cancer progression, facilitating its therapeutic potential.
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Anti-inflammatory Activity : A study demonstrated that a related pyrazole derivative inhibited TNF-α production by 76% at a concentration of 10 µM compared to dexamethasone at 76% inhibition at 1 µM, highlighting the potential of these compounds in treating inflammatory diseases .
- Cancer Cell Proliferation : Another research effort showed that derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
Q & A
What are the critical considerations for designing a synthetic route for this compound?
The synthesis of N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide requires multi-step optimization due to its complex heterocyclic architecture. Key steps include:
- Intermediate preparation : Synthesize pyrazole and pyrrole precursors separately, ensuring regioselectivity in cyclization reactions (e.g., using hydrazine derivatives for pyrazole formation) .
- Coupling strategies : Use nucleophilic substitution or amide-bond-forming reagents (e.g., EDCI/HOBt) to link the ethylpyrazole side chain to the propanamide backbone .
- Stereochemical control : Monitor the stereochemistry at the propanamide’s chiral center using chiral HPLC or asymmetric catalysis .
- Purification : Employ column chromatography or recrystallization to isolate high-purity product, validated by NMR and LC-MS .
How can structural discrepancies in crystallographic data be resolved for this compound?
Conflicting crystallographic data often arise from polymorphic forms or solvent inclusion. To address this:
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL) for refinement, ensuring data resolution < 1.0 Å and R-factor < 0.05 .
- DFT calculations : Compare experimental bond lengths/angles with computational models (e.g., Gaussian09) to validate geometry .
- Thermal analysis : Perform differential scanning calorimetry (DSC) to detect polymorph transitions .
What methodologies are recommended for analyzing biological activity in vitro?
Given the compound’s structural similarity to bioactive analogs (e.g., thiazinane-pyrrole hybrids), prioritize:
- Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to evaluate affinity .
- Control compounds : Include structurally simplified analogs (e.g., lacking thiophene) to isolate functional group contributions .
How should contradictory SAR (structure-activity relationship) data be interpreted?
Discrepancies in SAR may arise from assay variability or substituent electronic effects. Mitigate this by:
- Systematic substitution : Synthesize derivatives with incremental modifications (e.g., thiophene → furan, pyrrole → indole) and test in parallel .
- QSAR modeling : Use CODESSA or MOE to correlate electronic parameters (Hammett σ) with activity .
- Meta-analysis : Compare datasets across published analogs (e.g., pyrazole-thiophene hybrids vs. pyrrole-furan derivatives) .
What advanced spectroscopic techniques are essential for characterizing degradation products?
Degradation pathways (e.g., hydrolysis, oxidation) require:
- High-resolution mass spectrometry (HR-MS) : Identify fragment ions with < 5 ppm mass error .
- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish regioisomers .
- XPS or Raman spectroscopy : Detect sulfur oxidation states in thiophene or pyrazole moieties .
How can computational tools aid in predicting metabolic stability?
- In silico metabolism : Use ADMET Predictor or MetaSite to simulate Phase I/II metabolism, focusing on CYP450-mediated oxidation of pyrrole/thiophene .
- MD simulations : Assess binding stability with hepatic enzymes (e.g., CYP3A4) using GROMACS .
- Experimental validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
What strategies optimize yield in large-scale synthesis without compromising purity?
- Flow chemistry : Implement continuous reactors for exothermic steps (e.g., cyclization) to enhance reproducibility .
- Catalyst screening : Test Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for thiophene functionalization) .
- Process analytical technology (PAT) : Use inline FTIR or Raman to monitor reaction progress .
How do solvent polarity and temperature affect crystallization outcomes?
- Solvent screening : Use Hansen solubility parameters to identify optimal crystallizing solvents (e.g., DMF/water vs. THF/heptane) .
- Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions to promote single-crystal growth .
- Polymorph control : Add crystal seeds or use anti-solvent (e.g., ether) to favor specific forms .
What are the challenges in establishing a reliable SAR for the thiophene moiety?
Thiophene’s electronic and steric effects complicate SAR due to:
- π-Stacking variability : Crystallographic data may show inconsistent packing interactions .
- Oxidative instability : Thiophene sulfoxides can form under assay conditions, altering activity .
- Comparative studies : Replace thiophene with selenophene or phenyl to isolate electronic contributions .
How can researchers address low solubility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
